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Compound of Interest

Compound Name: 2-Ethoxy-3-buten-1-OL
CAS No.: 34684-08-7
Cat. No.: B13819494
Get Quote
. J

CAS Number: 34684-08-7 Formula: CeH1202 Molecular Weight: 116.16 g/mol IUPAC Name: 2-
ethoxybut-3-en-1-ol

Executive Summary

2-Ethoxy-3-buten-1-ol is a bifunctional allylic alcohol-ether intermediate used primarily in the
synthesis of oxygenated heterocycles, such as dihydrofurans and complex polypropionates. Its
structure—featuring a primary hydroxyl group, a secondary ethoxy ether linkage, and a terminal
alkene—imparts a unique solubility profile that bridges the gap between highly polar protic
solvents and moderately non-polar organic media.

This guide provides a definitive analysis of its solubility behavior, thermodynamic properties,
and solvent selection strategies for synthetic optimization, grounded in Hansen Solubility
Parameter (HSP) theory and empirical reaction data.

Physicochemical Profile & Structure-Property
Relationships
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Understanding the solubility of 2-Ethoxy-3-buten-1-ol requires analyzing its competing
functional groups. The molecule possesses a "push-pull" character regarding polarity:

e Primary Alcohol (C1): Acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA),
driving solubility in water and alcohols.

» Ethoxy Ether (C2): Acts as a weak HBA and adds lipophilic bulk (ethyl chain), enhancing
compatibility with ethers and chlorinated solvents.

o Terminal Alkene (C3=C4): A non-polar moiety that enables van der Waals interactions with
hydrocarbons, though insufficient to drive high solubility in aliphatic alkanes without co-

solvents.
Key Physical Parameters
Value L .
Property . . Implication for Solubility
(Experimental/Predicted)

Amphiphilic; soluble in both

LogP (Octanol/Water) ~0.40 )
aqueous and organic phases.
High boiling point requires

Boiling Point ~135-145 °C (est.) high-vacuum distillation for
removal.
Forms distinct layers with

) water only at high

Density ~0.94 g/cm3 ) o
concentrations or high ionic
strength.
Critical for solvation in protic

H-Bond Donors 1
solvents.
Facilitates interaction with

H-Bond Acceptors 2 Lewis acids and polar aprotic

solvents.

Solubility Data & Solvent Compatibility

The following table categorizes solvent compatibility based on dielectric constant (
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) and experimental usage in synthesis (e.g., Ring-Closing Metathesis, Grignard reactions).

Solvent Compatibility Matrix
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Solvent Class

Representative - .
Solubility Rating
Solvents

Operational Notes

Polar Protic

Methanol, Ethanol,

Isopropanol

Excellent

Miscible in all
proportions. Ideal for
storage or cryogenic

quenching.

Polar Aprotic

DMSO, DMF,

Acetonitrile

Excellent

High solubility. Difficult
to remove due to high
boiling points; avoid
unless necessary for
nucleophilic

substitution.

Chlorinated

Dichloromethane
(DCM), Chloroform

Excellent

Preferred reaction
solvent. Solubilizes
the compound and
most reagents (e.qg.,
Grubbs catalysts,

Lewis acids).

Ethers

THF, Diethyl Ether,
1,4-Dioxane

Good/Excellent

Preferred for
organometallics. THF
is the standard solvent
for synthesis from
vinyl magnesium

reagents.

Esters

Ethyl Acetate,
Good
Isopropyl Acetate

Excellent for
extraction (work-up).
Partitions favorably

against brine.

Aromatic

Hydrocarbons

Toluene, Xylene Moderate

Soluble, often used for
high-temperature
rearrangements (e.g.,

Claisen).
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Poor solvent. Often

used as an anti-

Aliphatic Hexane, Pentane, o
Low/Moderate solvent to precipitate

Hydrocarbons Heptane ) N )
impurities or in
biphasic extractions.
Soluble/Miscible.
Requires "salting out"

Water Water (pH 7) Good (NaCl saturation) for

effective extraction

into organic layers.

Thermodynamic Modeling: Hansen Solubility
Parameters (HSP)

To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters. The
compound sits within a "solubility sphere™ defined by dispersion (

), polar (
), and hydrogen-bonding (
) forces.

e Predicted HSP Coordinates:

(MPa

)

¢ Interpretation: The high

value confirms the necessity of polar solvents. To dissolve this compound in non-polar
solvents (like Hexane), a co-solvent (e.g., 10% Ethyl Acetate) is required to bridge the

gap.
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Experimental Methodologies

Protocol A: Determination of Solubility Limits (Visual
Method)

Use this protocol to verify solubility for new formulations or recrystallization attempts.

Preparation: Weigh 100 mg of 2-Ethoxy-3-buten-1-ol into a clear 4 mL glass vial.

Titration: Add the target solvent in 50

L aliquots using a micropipette at 25°C.

Agitation: Vortex for 30 seconds after each addition.

Observation:
o Soluble: Solution becomes clear/transparent.
o Insoluble: Phase separation (oiling out) or turbidity persists.

Calculation:

Protocol B: Efficient Extraction (Work-up Optimization)

Since the compound has a LogP of 0.4, it risks loss into the aqueous phase during extraction.
e Quench: Quench reaction mixture with saturated aqueous NH4Cl or water.

o Salting Out (Critical): Add solid NaCl to the aqueous layer until saturation. This increases the
ionic strength, forcing the organic compound out of the water phase (Salting-out effect).

e Solvent Choice: Use Ethyl Acetate or DCM (3x extractions). Avoid Diethyl Ether if the scale is
small due to volatility and lower partition coefficient efficiency for this specific alcohol.

e Drying: Dry combined organics over anhydrous Na2SOa4 (Magnesium sulfate can be too
Lewis acidic if the epoxide precursor is present).

Applications & Synthetic Utility
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2-Ethoxy-3-buten-1-ol serves as a versatile chiral building block (when resolved) and a
precursor for heterocyclic synthesis.

Case Study: Synthesis of Dihydrofurans via Metathesis

A primary application, referenced in Organic Letters (Donohoe et al.), utilizes the allylic ether
motif for Ring-Closing Metathesis (RCM).

Workflow:

e Precursor Assembly: 2-Ethoxy-3-buten-1-ol is derivatized (e.g., etherification of the C1
alcohol) to attach a pendant olefin.

 RCM Reaction: Treatment with Grubbs Il catalyst in DCM (Solvent of choice due to non-
coordinating nature).

e Result: Formation of 2,5-dihydrofurans, which can be aromatized to furans.

Visualization: Synthetic Pathway & Solvent Logic[1]

Grubbs Cat. Ring-Closing Metathesis
Solvent: DCM (Dihydrofurans)

Ring Opening
Cat: Acid/Base)

Oxidation/Protection Glycal Mimetics

Butadiene Monoxide Solvent: THF/DMF (Carbohydrate Chem)

2-Ethoxy-3-buten-1-ol

______ (Target)
N S oL T Extraction:
Ethanol (Nucleophile) el Use EtOAG + Brine
Reaction Medium:
DCM or Toluene

Click to download full resolution via product page

Figure 1: Synthetic utility flow and solvent selection strategy for 2-Ethoxy-3-buten-1-ol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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